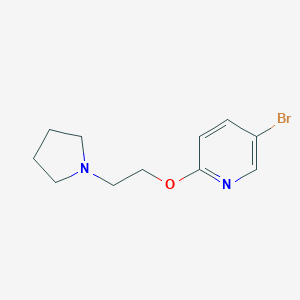

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSQBAZKDMOPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442196 | |

| Record name | 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180916-06-7 | |

| Record name | 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Disclaimer: Publicly available information on the specific compound 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is exceedingly scarce. This guide provides an overview based on general chemical principles and data from structurally related analogs. The quantitative data and experimental protocols are presented for informational purposes and should be considered representative.

Core Molecular Data

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a bromine atom and a pyrrolidinylethoxy group. Its structure suggests it possesses basic properties due to the nitrogen atoms in the pyridine and pyrrolidine rings, making it of interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Estimated) | 5-Bromo-2-(1-pyrrolidinyl)pyridine[1] | 5-Bromo-4-methyl-2-(pyrrolidin-1-yl)pyridine[2] |

| Molecular Formula | C₁₁H₁₅BrN₂O | C₉H₁₁BrN₂ | C₁₀H₁₃BrN₂ |

| Molecular Weight | 271.15 g/mol | 227.10 g/mol | 241.13 g/mol |

| CAS Number | Not found | 210963-93-2 | 1187385-95-0 |

| Appearance | Likely a solid at room temperature | Yellow solid[1] | - |

| pKa (Predicted) | Estimated 8.5-9.5 | - | - |

| logP (Predicted) | Estimated 2.5-3.5 | 2.5 (XLogP3)[1] | 2.75 (LogP)[2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and chloroform. Low solubility in water. | Low solubility in water; Soluble in common organic solvents.[3] | - |

| Topological Polar Surface Area (TPSA) | ~25.3 Ų | 16.1 Ų[1] | 16.13 Ų[2] |

| Hydrogen Bond Acceptors | 3 | 2[1] | 2[2] |

| Hydrogen Bond Donors | 0 | 0 | 0[2] |

| Rotatable Bonds | 4 | 1[1] | 1[2] |

Experimental Protocols

Due to the lack of specific literature, a detailed, cited experimental protocol for the synthesis of this compound cannot be provided. However, a general synthetic approach can be proposed based on established chemical reactions for similar compounds, such as Williamson ether synthesis.

Proposed Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-2-hydroxypyridine and 1-(2-chloroethyl)pyrrolidine.

Materials:

-

5-bromo-2-hydroxypyridine

-

1-(2-chloroethyl)pyrrolidine hydrochloride

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Deprotonation of Hydroxypyridine: To a stirred suspension of sodium hydride in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 5-bromo-2-hydroxypyridine in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium salt.

-

Nucleophilic Substitution: Add a solution of 1-(2-chloroethyl)pyrrolidine (prepared by neutralizing the hydrochloride salt with a base and extracting into an organic solvent, or used directly with a stronger base in the first step) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for several hours (monitoring by TLC is recommended to determine reaction completion).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Expected Outcome: This method is expected to yield the target compound. The yield will depend on the specific reaction conditions and the purity of the starting materials.

Biological Activity and Signaling Pathways

There is no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. However, the pyrrolidine and pyridine moieties are common scaffolds in medicinal chemistry, appearing in compounds targeting a wide range of biological systems. For instance, various substituted bromopyridines and pyrrolidines have been investigated for their potential as kinase inhibitors, receptor antagonists, and anti-infective agents. Any biological activity of the title compound would need to be determined through experimental screening.

Visualizations

As no specific signaling pathways or complex experimental workflows are documented for this compound, a diagram of the proposed general synthesis workflow is provided below.

Caption: Proposed general synthesis workflow for this compound.

References

Navigating the Chemical Landscape of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature and technical data for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine (CAS Number 180916-06-7) are limited. This guide provides an in-depth analysis of this compound based on its chemical structure and by drawing inferences from structurally related molecules. The information presented herein is intended for research, scientific, and drug development professionals and should be used as a directional resource.

Core Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a bromine atom and an ethoxy-linked pyrrolidine moiety. This combination of a halogenated aromatic core and a cyclic amine side-chain suggests its potential utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 180916-06-7 | - |

| Molecular Formula | C₁₁H₁₅BrN₂O | [1] |

| Molecular Weight | 271.15 g/mol | [1] |

| Appearance | Likely a solid at room temperature (inferred from similar compounds) | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol (inferred) | - |

Synthesis and Chemical Reactivity

Below is a generalized workflow for the synthesis of this class of compounds.

Caption: Generalized synthetic workflow for this compound.

The bromine atom on the pyridine ring offers a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, making this compound a valuable building block in combinatorial chemistry and drug discovery programs.

Potential Biological and Medicinal Chemistry Applications

The structural motifs present in this compound are found in numerous biologically active compounds. The pyrrolidine ring is a common feature in many natural products and synthetic drugs, contributing to their binding affinity and pharmacokinetic properties. The brominated pyridine core is also a well-established pharmacophore.

Based on the biological activities of structurally similar compounds, this compound could serve as a key intermediate for the development of therapeutic agents in several areas:

-

Kinase Inhibitors: Brominated pyridine and pyrimidine cores are prevalent in a variety of kinase inhibitors. The bromine atom can be replaced with larger aromatic or heteroaromatic groups to target the ATP-binding site of kinases.

-

Antimicrobial Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.

-

Central Nervous System (CNS) Agents: The pyrrolidine moiety is a common scaffold in drugs targeting the CNS, and related pyridine derivatives have shown psychotropic, anticonvulsant, and anxiolytic effects.

The general approach in drug discovery would involve using this compound as a scaffold for further elaboration, as depicted in the following logical diagram.

Caption: Role of the title compound as a scaffold in a drug discovery workflow.

Experimental Protocols (Generalized)

Due to the lack of specific experimental data for the title compound, a generalized protocol for a Suzuki cross-coupling reaction, a common transformation for such molecules, is provided below.

Table 2: Generalized Protocol for Suzuki Cross-Coupling

| Step | Procedure |

| 1. Reaction Setup | In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents). |

| 2. Solvent Addition | Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol. |

| 3. Reaction | Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |

| 4. Work-up | Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). |

| 5. Purification | Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product. |

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally related brominated pyridines, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While specific experimental data and biological activity profiles for this compound are not extensively documented in the public domain, its chemical structure strongly suggests its utility as a versatile building block in medicinal chemistry and organic synthesis. The combination of a reactive brominated pyridine core and a biologically relevant pyrrolidine-containing side chain makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Technical Guide: Physicochemical Properties of Brominated Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical document provides available data on the molecular weight and chemical formula of brominated pyridine compounds. Due to the absence of publicly available data for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine , this guide focuses on the most structurally analogous compound for which information is accessible: 5-Bromo-2-(pyrrolidin-1-yl)pyridine . It is crucial to note the structural distinction between these two molecules. The requested compound features an ethoxy linker between the pyridine and pyrrolidine rings, which is absent in the compound detailed below.

Physicochemical Data of 5-Bromo-2-(pyrrolidin-1-yl)pyridine

The following table summarizes the key molecular identifiers for 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol |

Logical Relationship Diagram

The diagram below illustrates the connection between the chemical name, molecular formula, and molecular weight of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Caption: Chemical Identity of 5-Bromo-2-(pyrrolidin-1-yl)pyridine.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry and elemental analysis, are standardized procedures in analytical chemistry and are not detailed in the search results. For specific synthesis protocols of related pyridine derivatives, researchers may refer to relevant chemical literature.

References

An In-depth Technical Guide to the Structural Elucidation of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine. The document details the methodologies for synthesizing and characterizing this compound, presenting predicted spectroscopic data in a clear, tabular format for easy reference. The guide includes detailed, hypothetical experimental protocols for synthesis and analysis, along with workflow diagrams generated using Graphviz to illustrate the key processes involved in its structural verification. This paper is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering insights into the analytical techniques required for the characterization of novel heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a brominated pyridine core linked to a pyrrolidine ring via an ethoxy bridge. Molecules incorporating substituted pyridine and pyrrolidine motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The bromine atom on the pyridine ring also serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, making this a valuable scaffold in drug discovery.

Accurate structural elucidation is a critical step following the synthesis of any novel compound. This process relies on a combination of spectroscopic techniques to confirm the molecular structure, purity, and identity. This guide outlines a systematic approach to the structural characterization of this compound, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic and Physicochemical Data

The following tables summarize the predicted quantitative data for this compound. These values are based on established principles of spectroscopic interpretation for the functional groups and structural motifs present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | H-6 (Pyridine) |

| 7.45 | dd | 1H | H-4 (Pyridine) |

| 6.65 | d | 1H | H-3 (Pyridine) |

| 4.40 | t | 2H | O-CH₂ -CH₂-N |

| 2.90 | t | 2H | O-CH₂-CH₂ -N |

| 2.65 | m | 4H | N-(CH₂ )₂ (Pyrrolidine) |

| 1.80 | m | 4H | (CH₂ )₂ (Pyrrolidine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 162.5 | C-2 (Pyridine, C-O) |

| 148.0 | C-6 (Pyridine) |

| 140.0 | C-4 (Pyridine) |

| 112.0 | C-3 (Pyridine) |

| 108.0 | C-5 (Pyridine, C-Br) |

| 67.0 | O -CH₂-CH₂-N |

| 55.0 | O-CH₂-C H₂-N |

| 54.5 | N-(C H₂)₂ (Pyrrolidine) |

| 23.5 | (C H₂)₂ (Pyrrolidine) |

Table 3: Mass Spectrometry Data

| m/z Value | Ion Description |

| 271.05 / 273.05 | [M+H]⁺ (Protonated molecular ion, Br isotopic pattern) |

| 270.04 / 272.04 | [M]⁺˙ (Molecular ion, Br isotopic pattern) |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | C-H stretch (Aromatic) |

| 2970-2850 | C-H stretch (Aliphatic) |

| 1600-1580 | C=C and C=N stretch (Pyridine ring) |

| 1250-1200 | C-O stretch (Aryl ether) |

| 1150-1100 | C-N stretch (Tertiary amine) |

| 850-800 | C-H out-of-plane bend (Aromatic) |

| 600-550 | C-Br stretch |

Experimental Protocols

The following sections provide detailed, hypothetical methodologies for the synthesis and characterization of the title compound.

Synthesis: Williamson Ether Synthesis

A plausible and common method for synthesizing this compound is via a Williamson ether synthesis. This involves the reaction of the sodium salt of 5-bromo-2-hydroxypyridine with 1-(2-chloroethyl)pyrrolidine.

Materials:

-

5-Bromo-2-hydroxypyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

1-(2-Chloroethyl)pyrrolidine hydrochloride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-hydroxypyridine (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

In a separate flask, neutralize 1-(2-chloroethyl)pyrrolidine hydrochloride (1.5 eq) with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base.

-

Dissolve the resulting 1-(2-chloroethyl)pyrrolidine free base in a minimal amount of anhydrous DMF and add it dropwise to the solution of the sodium 5-bromo-2-pyridoxide.

-

Heat the reaction mixture to 80 °C and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument at 125 MHz. Use a proton-decoupled pulse sequence. Set the spectral width to cover 0 to 200 ppm.

Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a mass-to-charge (m/z) range of 100 to 500 to observe the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion cluster.

Infrared (IR) Spectroscopy:

-

Technique: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: Place a small amount of the solid purified product directly onto the ATR crystal.

-

Analysis: Acquire the spectrum over the range of 4000 to 400 cm⁻¹. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. This guide has provided a detailed framework, including predicted spectroscopic data and hypothetical experimental protocols, to aid researchers in the synthesis and characterization of this and structurally related compounds. The presented workflows for synthesis and analysis offer a logical and efficient pathway for confirming the molecular structure, which is a fundamental requirement for any further investigation in drug discovery and development programs.

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and includes visualizations to illustrate the synthetic workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on the pyridine ring by an alkoxide. In this specific case, the alkoxide is generated from 2-(pyrrolidin-1-yl)ethanol, which then reacts with a 5-bromo-2-halopyridine.

The reaction proceeds in two main stages:

-

Deprotonation: A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 2-(pyrrolidin-1-yl)ethanol, forming a highly nucleophilic alkoxide ion.

-

Nucleophilic Aromatic Substitution (SNAr): The resulting alkoxide attacks the electron-deficient carbon at the 2-position of the 5-bromo-2-halopyridine ring, displacing the halide and forming the desired ether linkage. 5-Bromo-2-fluoropyridine is often the preferred substrate due to the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitutions.

The overall synthetic transformation is depicted below:

Quantitative Data

The following table summarizes the key reactants and expected outcomes for the synthesis of this compound. Yields for Williamson ether syntheses are typically in the range of 50-95% for laboratory preparations.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |

| 5-Bromo-2-fluoropyridine | C₅H₃BrFN | 175.99 | Electrophile | - |

| 2-(Pyrrolidin-1-yl)ethanol | C₆H₁₃NO | 115.17 | Nucleophile Precursor | - |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Base | - |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - |

| This compound | C₁₁H₁₅BrN₂O | 271.15 | Product | 50-95 |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

2-(Pyrrolidin-1-yl)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

5-Bromo-2-fluoropyridine

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

-

Formation of the Alkoxide: The suspension is cooled to 0°C using an ice bath. A solution of 2-(pyrrolidin-1-yl)ethanol (1.0 equivalent) in anhydrous DMF is added dropwise to the stirred suspension of NaH over a period of 30 minutes. The reaction mixture is then stirred at 0°C for an additional 30 minutes, followed by stirring at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: The reaction mixture is cooled back to 0°C. A solution of 5-bromo-2-fluoropyridine (1.0 equivalent) in anhydrous DMF is added dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C. The mixture is then diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine ring, the ethoxy linker, and the pyrrolidine ring. The aromatic protons will appear in the downfield region, while the aliphatic protons of the ethoxy and pyrrolidine moieties will be in the upfield region.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carbon atoms of the pyridine ring (with the carbon bearing the bromine atom being significantly influenced), the ethoxy chain, and the pyrrolidine ring.

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (271.15 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

Purity Analysis: The purity of the final compound should be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood.

The Multifaceted Biological Activities of Substituted Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and synthetic versatility have made it a privileged structure in the design of a vast array of therapeutic agents.[1][2] Substituted pyridine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] This in-depth technical guide provides a comprehensive overview of the biological activities of substituted pyridine compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Anticancer Activity

Substituted pyridine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[5] Their mechanisms of action are diverse and include the inhibition of crucial enzymes like kinases and tubulin polymerization.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The in vitro cytotoxic activity of substituted pyridine derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various substituted pyridine compounds against several human cancer cell lines.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cell Line [7]

| Compound | Substituent | IC50 (µM) after 48h | IC50 (µM) after 72h |

| 8a | 4-Fluorophenyl | 5.21 ± 0.33 | 3.11 ± 0.21 |

| 8b | 4-Chlorophenyl | 4.88 ± 0.29 | 2.95 ± 0.18 |

| 8c | 4-Bromophenyl | 4.53 ± 0.27 | 2.76 ± 0.16 |

| 8d | 4-Iodophenyl | 4.12 ± 0.25 | 2.54 ± 0.15 |

| 8e | 4-Nitrophenyl | 0.22 ± 0.01 | 0.11 ± 0.01 |

| 8g | 3,4-Dichlorophenyl | 7.03 ± 0.45 | 5.14 ± 0.32 |

| 8i | 4-Methylphenyl | 6.15 ± 0.39 | 4.07 ± 0.26 |

| 8j | 4-Methoxyphenyl | 10.09 ± 0.64 | 5.02 ± 0.31 |

| 8k | 4-Trifluoromethylphenyl | 3.03 ± 0.19 | 1.98 ± 0.12 |

| 8l | 4-Trifluoromethoxyphenyl | 3.89 ± 0.24 | 2.41 ± 0.14 |

| 8n | 3-Chloro-4-fluorophenyl | 1.88 ± 0.12 | 0.80 ± 0.05 |

| Doxorubicin | Reference Drug | 1.93 ± 0.11 | 0.95 ± 0.06 |

| Sorafenib | Reference Drug | 4.50 ± 0.28 | 2.88 ± 0.17 |

Table 2: Anticancer Activity of 3-Cyano-2-Substituted Pyridines [8]

| Compound | Cancer Cell Line | IC50 (µM) |

| 4b | A-549 (Lung) | 0.00803 |

| 4e | A-549 (Lung) | 0.0095 |

| 4b | MDA-MB-231 (Breast) | 0.0103 |

| 4e | MDA-MB-231 (Breast) | 0.0147 |

| 3d | A-2780 (Ovarian) | 1.14 |

| 4b | A-2780 (Ovarian) | 1.25 |

| 4c | A-2780 (Ovarian) | 1.33 |

| 3d | MCF-7 (Breast) | 3.38 |

| 4b | MCF-7 (Breast) | 2.15 |

| 4c | MCF-7 (Breast) | 1.76 |

Key Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[9][10] Dysregulation of the EGFR signaling pathway is a common feature in many cancers.[11][12] Substituted pyridine derivatives have been developed as potent EGFR inhibitors, blocking the downstream signaling cascade and leading to cancer cell death.

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Some substituted pyridine derivatives act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.

Experimental Protocols

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

-

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Test compounds (substituted pyridines) and vehicle control (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in serum-free medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

-

Incubate the plate for 48 or 72 hours at 37°C.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C, until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value using a dose-response curve.

-

This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in fluorescence.

-

Materials:

-

Purified tubulin (e.g., porcine brain tubulin)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution (100 mM)

-

Fluorescent reporter (e.g., DAPI)

-

Glycerol

-

Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

-

96-well black microtiter plate

-

Fluorometric plate reader with temperature control

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold tubulin polymerization buffer containing glycerol and the fluorescent reporter.

-

Add GTP to a final concentration of 1 mM.

-

Add the test compounds or controls to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the tubulin/GTP solution to the wells.

-

Immediately place the plate in the fluorometric plate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60-90 minutes.

-

Plot the fluorescence intensity versus time to obtain polymerization curves. The area under the curve (AUC) can be used to quantify the extent of polymerization.

-

Antimicrobial Activity

Substituted pyridine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[13] Their ability to disrupt microbial cell processes makes them promising candidates for the development of new antimicrobial agents.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The antimicrobial activity of pyridine derivatives is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives against Bacterial Strains [14]

| Compound | E. coli K12 (µg/mL) | E. coli R2 (µg/mL) | E. coli R3 (µg/mL) | E. coli R4 (µg/mL) |

| 1 | 1.3 | 0.8 | 1.1 | 0.6 |

| 2 | 1.1 | 0.7 | 0.9 | 0.5 |

| 3 | 0.9 | 0.6 | 0.8 | 0.4 |

| 4 | 0.8 | 0.5 | 0.7 | 0.3 |

| 5 | 0.7 | 0.4 | 0.6 | 0.2 |

| 6 | 1.0 | 0.6 | 0.8 | 0.5 |

| 7 | 1.2 | 0.7 | 1.0 | 0.6 |

| 8 | 0.8 | 0.5 | 0.7 | 0.4 |

| 9 | 0.6 | 0.4 | 0.5 | 0.2 |

| 10 | 0.9 | 0.6 | 0.8 | 0.5 |

| 11 | 1.1 | 0.7 | 0.9 | 0.6 |

Table 4: Minimum Inhibitory Concentration (MIC) of Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives against Fungal Strains [1]

| Compound | C. albicans wild type (µg/mL) | C. albicans ATCC 10231 (µg/mL) | C. parapsilosis wild type (µg/mL) | C. parapsilosis ATCC 22019 (µg/mL) | Rhodotorula sp. (µg/mL) |

| 5a | 3.9 | 15.62 | 31.25 | 31.25 | 15.62 |

| 6a | 15.62 | 31.25 | 31.25 | 31.25 | 3.9 |

| Fluconazole | 0.12 | 0.25 | 0.5 | 0.25 | 1 |

Experimental Protocol

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

-

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Bacterial or fungal cultures

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Using a sterile cotton swab, evenly spread the inoculum over the entire surface of an MHA plate to create a lawn culture.

-

Using a sterile cork borer, punch wells (6-8 mm in diameter) into the agar.

-

Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period to allow for diffusion of the substances.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and substituted pyridine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15]

Key Signaling Pathway: COX-2 Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[16][17] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Experimental Protocol

This assay measures the peroxidase activity of COX enzymes colorimetrically or fluorometrically.

-

Materials:

-

COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compounds and known COX inhibitors (e.g., SC-560 for COX-1, DuP-697 for COX-2)

-

96-well plate

-

Plate reader (spectrophotometer or fluorometer)

-

-

Procedure (Colorimetric):

-

To the wells of a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2).

-

Add the test inhibitor or solvent control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Add the colorimetric substrate solution.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate for a precise time (e.g., 2 minutes) at 25°C.

-

Stop the reaction (e.g., with stannous chloride solution).

-

Read the absorbance at 590 nm.

-

Calculate the percent inhibition and IC50 values.

-

Drug Discovery and Development Workflow

The discovery and development of novel substituted pyridine compounds as therapeutic agents follows a structured workflow, integrating computational and experimental approaches.

Conclusion

Substituted pyridine compounds represent a highly versatile and pharmacologically significant class of molecules. Their diverse biological activities, coupled with their synthetic tractability, continue to make them a focal point of research in drug discovery and development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important heterocyclic scaffold. The elucidation of their mechanisms of action through pathway analysis further enables the rational design of next-generation pyridine-based drugs with improved efficacy and safety profiles.

References

- 1. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 17. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential research applications of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine based on available information for structurally related compounds. As of the latest literature review, specific experimental data, detailed protocols, and established signaling pathways for this exact molecule are not extensively documented in publicly accessible scientific literature. The information presented herein is intended to serve as a guide for potential research directions and methodologies by drawing parallels from analogous chemical structures.

Introduction

This compound is a heterocyclic compound featuring a brominated pyridine core linked to a pyrrolidine moiety via an ethoxy bridge. This molecular architecture combines several structural motifs of interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous approved drugs, valued for its ability to engage in various biological interactions. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, can influence physicochemical properties such as solubility and basicity, and provides a three-dimensional structural element that can be crucial for target binding. The bromo-substituent offers a potential site for further chemical modification, such as cross-coupling reactions, to explore structure-activity relationships (SAR).

Given the functionalities present in this compound, it holds potential for investigation in several therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases. This guide will explore these potential applications by examining the known activities of similar compounds and proposing experimental frameworks for the evaluation of this specific molecule.

Physicochemical Properties and Synthesis

While experimental data for the target compound is scarce, its properties can be predicted based on its structure. A summary of basic chemical information is provided below.

| Property | Value | Source |

| Molecular Formula | C11H15BrN2O | Inferred |

| Molecular Weight | 271.15 g/mol | Inferred |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

General Synthetic Approach

A plausible synthetic route to this compound can be extrapolated from standard organic chemistry methods and procedures reported for analogous compounds. A common approach involves the Williamson ether synthesis.

Hypothetical Experimental Protocol: Synthesis of this compound

-

Objective: To synthesize this compound from 5-bromo-2-hydroxypyridine and 1-(2-chloroethyl)pyrrolidine.

-

Materials:

-

5-bromo-2-hydroxypyridine

-

1-(2-chloroethyl)pyrrolidine hydrochloride

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 5-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the sodium salt.

-

Add a solution of 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired product.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Research Applications and Biological Evaluation

The structural components of this compound suggest several avenues for research, primarily in drug discovery.

Neuroscience: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Structurally related compounds containing a pyridine core and a pyrrolidinylmethoxy or similar side chain have shown high affinity for nicotinic acetylcholine receptors (nAChRs). For instance, a series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues have been synthesized and evaluated as potential PET imaging agents for nAChRs, with some compounds exhibiting binding affinities in the picomolar range.[1]

Potential Research: this compound could be investigated as a ligand for various nAChR subtypes.

Proposed Experimental Workflow:

Caption: Workflow for nAChR modulator screening.

Oncology

The pyridine scaffold is present in numerous kinase inhibitors and other anticancer agents. The bromo-substituent on the pyridine ring of the target compound could serve as a handle for Suzuki or other palladium-catalyzed cross-coupling reactions to generate a library of analogs for screening against various cancer cell lines and kinases.

Potential Signaling Pathway of Interest: Kinase Inhibition

Many small molecule kinase inhibitors target the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that are often dysregulated in cancer.

Caption: Potential mechanism of kinase inhibition.

Antimicrobial and Other Potential Applications

Pyridine derivatives have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and psychotropic effects. Thioalkyl derivatives of pyridine, for example, have demonstrated anticonvulsant and anxiolytic properties in preclinical studies.[2] The pyrrolidine moiety is also a common feature in compounds with diverse biological activities. Therefore, this compound could be a candidate for broader biological screening to identify novel therapeutic applications.

Structure-Activity Relationship (SAR) Studies

The bromine atom at the 5-position of the pyridine ring is an ideal point for chemical modification to explore the SAR of this scaffold.

Logical Relationship for SAR Studies:

Caption: SAR study workflow.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, its chemical structure suggests significant potential for research in drug discovery. As a versatile scaffold, it warrants investigation as a modulator of CNS targets such as nAChRs, as a precursor for novel kinase inhibitors in oncology, and for broader screening to uncover other therapeutic applications. The synthetic accessibility and the potential for chemical diversification make this compound an attractive starting point for medicinal chemistry programs. Further research is needed to synthesize, characterize, and biologically evaluate this molecule to fully understand its therapeutic potential.

References

An In-depth Technical Guide on 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

This technical guide provides a comprehensive review of the available scientific literature concerning 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine and structurally related compounds. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a pyrrolidinylethoxy side chain. While specific literature on this exact molecule is limited, its structural motifs—a substituted pyridine core and a pyrrolidine moiety—are prevalent in a wide range of biologically active compounds. Pyridine derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and neurological effects. The pyrrolidine ring is also a key pharmacophore found in numerous natural products and synthetic drugs, contributing to receptor binding and influencing pharmacokinetic properties. This guide synthesizes information from related compounds to infer the potential chemical and biological characteristics of the title compound, alongside established experimental protocols for its synthesis and evaluation.

Synthesis and Characterization

The synthesis of this compound would likely proceed through a nucleophilic substitution reaction. A common and effective method involves the reaction of 5-bromo-2-halopyridine (e.g., 5-bromo-2-chloropyridine or 5-bromo-2-fluoropyridine) with 2-(pyrrolidin-1-yl)ethanol in the presence of a strong base.

General Experimental Protocol: Synthesis

A representative synthetic protocol based on established methodologies for analogous 2-alkoxypyridines is as follows:

Materials:

-

5-Bromo-2-chloropyridine

-

2-(Pyrrolidin-1-yl)ethanol

-

Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(pyrrolidin-1-yl)ethanol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.3 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

-

Add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

The following diagram illustrates the general synthetic workflow.

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a key heterocyclic intermediate with significant potential in pharmaceutical research and development. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse molecular fragments, enabling the synthesis of a wide range of complex molecules. The 2-(2-(pyrrolidin-1-yl)ethoxy) moiety is a common structural feature in biologically active compounds, often contributing to improved pharmacokinetic properties and target engagement. This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of a potential nicotinic acetylcholine receptor (nAChR) ligand, a target class implicated in various neurological disorders.

Introduction

Pyridine and pyrrolidine scaffolds are prevalent in a vast number of FDA-approved drugs and clinically evaluated compounds, highlighting their importance in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the favorable pharmacokinetic profile often conferred by the pyrrolidinyl group, make their combination a desirable feature in drug design. This compound serves as a valuable building block, offering a strategic point for molecular elaboration to generate libraries of compounds for screening and lead optimization.

Application: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Dysregulation of nAChR signaling is associated with a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. Consequently, the development of selective nAChR modulators is a significant area of pharmaceutical research. The structural motif of this compound is well-suited for the synthesis of nAChR ligands, where the pyridine core can interact with the receptor binding site and the pyrrolidinoethoxy side chain can influence subtype selectivity and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate 1)

This protocol describes a plausible synthesis of the title intermediate via a Williamson ether synthesis.

Materials:

-

5-Bromo-2-chloropyridine

-

2-(Pyrrolidin-1-yl)ethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add 2-(pyrrolidin-1-yl)ethanol (1.1 equivalents) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 5-bromo-2-chloropyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

| Parameter | Value |

| Yield | 75-85% |

| Purity (HPLC) | >98% |

| Appearance | Pale yellow oil |

Protocol 2: Synthesis of a Potential nAChR Ligand via Suzuki Coupling

This protocol outlines the synthesis of a hypothetical nAChR ligand from Intermediate 1 using a Suzuki cross-coupling reaction.

Materials:

-

This compound (Intermediate 1)

-

3-Pyridinylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control or microwave reactor

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equivalent), 3-pyridinylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to 90 °C and stir for 16 hours, or heat in a microwave reactor at 120 °C for 30 minutes.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired potential nAChR ligand.

| Parameter | Value |

| Yield | 60-70% |

| Purity (HPLC) | >99% |

| Appearance | White to off-white solid |

| Hypothetical Ki (α4β2 nAChR) | 10-50 nM |

Diagrams

Caption: Synthetic workflow for the preparation of a potential nAChR ligand.

Caption: Simplified nAChR signaling pathway.

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Bromo-Pyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using various bromo-pyridines as substrates. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern synthetic chemistry, particularly for the synthesis of bi-aryl and hetero-biaryl structures prevalent in medicinal chemistry and materials science.[1][2][3] The protocols and data presented herein are intended to serve as a starting point for reaction optimization and to facilitate the efficient synthesis of a diverse range of substituted pyridine derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or a boronate ester, with an organic halide or triflate in the presence of a base.[4][5][6] The reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast number of boronic acid coupling partners.[2][4][5]

However, the use of heteroaryl halides, such as bromo-pyridines, can present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower reaction yields.[1][4] Therefore, the careful selection of the catalyst, ligands, base, and reaction conditions is crucial for achieving high efficiency.[4][7] Bulky, electron-rich phosphine ligands are often employed to promote efficient catalysis and prevent catalyst deactivation.[8]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the Suzuki cross-coupling of different bromo-pyridines with a range of arylboronic acids. This data is intended to guide the selection of initial reaction conditions.

| Bromo-pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Isopropanol/H₂O | RT | 2 | 95 |

| 2,6-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better |

| 2,6-Dibromopyridine | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono-arylated) |

| 2,6-Dibromopyridine | Arylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High (Di-arylated) |

| 3-Bromopyridine | Phenyltrifluoroborate | Pd(OAc)₂ (2) | None | K₂CO₃ | H₂O | 100 | 1 | 92 |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | N/A | 75 |

| 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-90 | 12-24 | Moderate to good |

| 2-Bromo-4-methylpyridine | Arylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of bromo-pyridines. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki Coupling of Bromo-pyridines (Conventional Heating)

This protocol is a general starting point for the coupling of various bromo-pyridines with arylboronic acids.

Materials:

-

Bromo-pyridine (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)[4]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)[4]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[4]

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[4]

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the bromo-pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[4]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1][4]

-

Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1][4] The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromo-pyridine.[4]

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[4][5]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times from hours to minutes.[1][5]

Materials:

-

Bromo-pyridine (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Solvent (e.g., 1,4-dioxane/water (4:1), DMF)[1]

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

Reaction Setup: In a microwave vial, combine the bromo-pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), the base (2.0 equiv), and the palladium catalyst.[1][5]

-

Solvent Addition: Add the chosen solvent system to the vial.[1]

-

Sealing: Seal the vial with a cap.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1][5]

-

Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[1][5]

Experimental Workflow

The following diagram outlines a typical workflow for setting up, running, and analyzing a Suzuki cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted pyridine scaffold in biologically active molecules. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation and thioetherification reactions. The information is intended to serve as a comprehensive guide for researchers utilizing this compound in the synthesis of novel chemical entities.

Introduction

This compound is a functionalized pyridine derivative that serves as a valuable intermediate in the synthesis of a wide range of complex organic molecules. The pyridine moiety is a common feature in many pharmaceuticals, and the presence of a bromine atom at the 5-position allows for a variety of subsequent chemical transformations. The 2-(2-(pyrrolidin-1-yl)ethoxy) side chain can influence the compound's solubility, pharmacokinetic properties, and potential for biological target engagement.

The primary focus of these application notes is the nucleophilic substitution at the C5-position of the pyridine ring, which is activated for such reactions by the bromo substituent. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position.

Synthesis of this compound

The starting material can be synthesized via a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and 2-(pyrrolidin-1-yl)ethanol in the presence of a strong base.

General Protocol:

To a solution of 2-(pyrrolidin-1-yl)ethanol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. 2,5-dibromopyridine is then added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The following sections provide generalized protocols for common cross-coupling reactions based on established procedures for structurally similar bromopyridines. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or boronate ester. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds.[1][2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives [1][2]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. |

| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid or ester is typically used. |

| Base | K₃PO₄ (1.5 - 2.5 equivalents) | Potassium phosphate is an effective base for this transformation. |

| Solvent | 1,4-Dioxane/Water (4:1) | A mixture of an organic solvent and water is often employed. |

| Temperature | 85 - 95 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 12 - 18 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocol (General):

-

To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium phosphate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine. This reaction is highly valuable for the synthesis of arylamines.[1][3][4][5]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromopyridine Derivatives [1][4][5]

| Parameter | Condition | Notes |

| Palladium Catalyst | Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (2-5 mol%) | Tris(dibenzylideneacetone)dipalladium(0) or Palladium(II) acetate are common precursors. |

| Ligand | Xantphos (5-10 mol%) or XPhos (5-10 mol%) | Bulky electron-rich phosphine ligands are crucial for high efficiency. |

| Amine | 1.2 - 1.5 equivalents | A slight excess of the amine coupling partner is generally used. |

| Base | Cs₂CO₃ (1.5 - 2.0 equivalents) or NaOtBu (1.4 - 2.0 equivalents) | The choice of base can significantly impact the reaction outcome. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are required. |